molecular formula C10H14ClN3O3 B2478687 4-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid CAS No. 956356-72-2

4-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid

Cat. No.: B2478687
CAS No.: 956356-72-2
M. Wt: 259.69
InChI Key: GZIFWPBMVNTGCM-UHFFFAOYSA-N
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Description

4-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with chlorine and methyl groups, linked to a butanoic acid moiety through a carbonyl-amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, 5-chloro-1,3-dimethyl-1H-pyrazole is formed by reacting 3-chloro-2,4-pentanedione with hydrazine hydrate under reflux conditions.

    Acylation Reaction: The pyrazole derivative is then acylated using a suitable acyl chloride, such as butanoyl chloride, in the presence of a base like pyridine to form the intermediate this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications in materials science.

Comparison with Similar Compounds

Similar Compounds

    4-{[(5-chloro-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid: Lacks the methyl groups on the pyrazole ring.

    4-{[(5-methyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid: Lacks the chlorine atom.

    4-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid: Lacks the chlorine atom.

Uniqueness

The presence of both chlorine and methyl groups on the pyrazole ring in 4-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}butanoic acid makes it unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications over similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

4-[(5-chloro-1,3-dimethylpyrazole-4-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O3/c1-6-8(9(11)14(2)13-6)10(17)12-5-3-4-7(15)16/h3-5H2,1-2H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIFWPBMVNTGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NCCCC(=O)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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